molecular formula C33H38O11 B14325784 [(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate

Cat. No.: B14325784
M. Wt: 610.6 g/mol
InChI Key: FOIOSVGAFMLLDU-MCHWBLINSA-N
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Description

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by multiple functional groups, including acetoxy, benzoyloxy, and hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.

    Functional group modifications: Introduction of acetoxy, benzoyloxy, and hydroxyl groups through esterification and hydroxylation reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ester groups may yield alcohols.

Scientific Research Applications

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups attached, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C33H38O11

Molecular Weight

610.6 g/mol

IUPAC Name

[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate

InChI

InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26?,27-,31-,32-,33?/m1/s1

InChI Key

FOIOSVGAFMLLDU-MCHWBLINSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H](C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O

Canonical SMILES

CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O

Origin of Product

United States

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